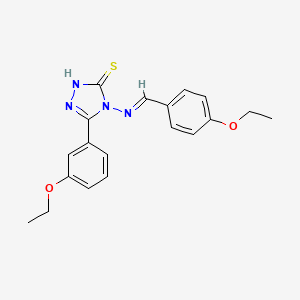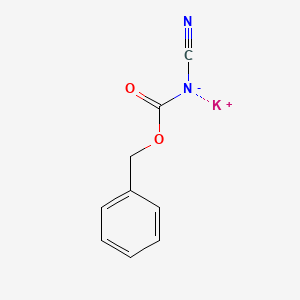![molecular formula C15H22ClNO4 B12006929 2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)
2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride is an alanine derivative.
Méthodes De Préparation
The synthesis of 2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride involves several steps. One common method includes the reaction of alanine derivatives with ethyl esters of phenylbutanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is formed . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Des Réactions Chimiques
2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Applications De Recherche Scientifique
2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, influencing biochemical pathways and cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating biological activities .
Propriétés
Formule moléculaire |
C15H22ClNO4 |
|---|---|
Poids moléculaire |
315.79 g/mol |
Nom IUPAC |
2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO4.ClH/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12;/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18);1H |
Clé InChI |
REBMBKWZEPICSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12006848.png)


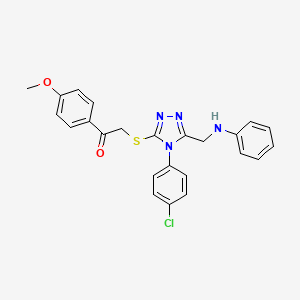
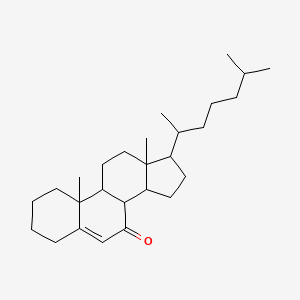

![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)
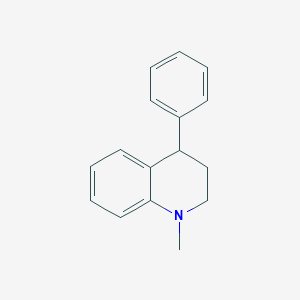
![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)


![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
